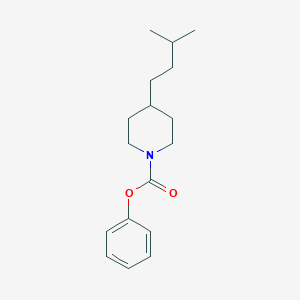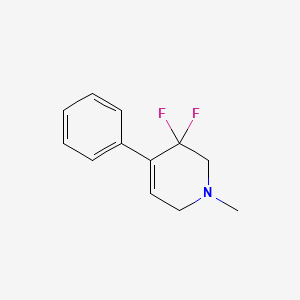![molecular formula C18H16ClNO B12591270 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-94-0](/img/structure/B12591270.png)
5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline is a quinoline derivative with the molecular formula C18H16ClNO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of quinoline derivatives and phenylboronic acids in the presence of a palladium catalyst, following the Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness
5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, phenyl ring, and isopropoxy group makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
648896-94-0 |
|---|---|
Molekularformel |
C18H16ClNO |
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
5-chloro-7-phenyl-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H16ClNO/c1-12(2)21-18-15(13-7-4-3-5-8-13)11-16(19)14-9-6-10-20-17(14)18/h3-12H,1-2H3 |
InChI-Schlüssel |
BKPORMWPERZITO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
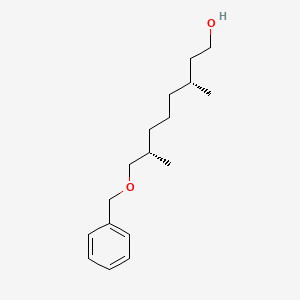

![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
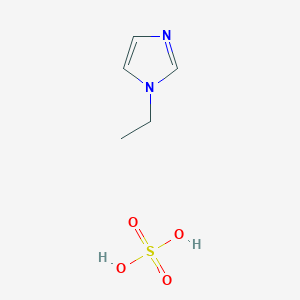

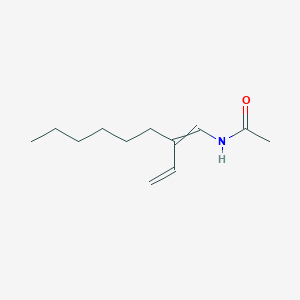
![Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester](/img/structure/B12591231.png)

![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)
